(R)-2-tert-Butoxycarbonylamino-3-pyrimidin-5-yl propionic acid benzyl ester
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Overview
Description
®-2-tert-Butoxycarbonylamino-3-pyrimidin-5-yl propionic acid benzyl ester is a complex organic compound that features a combination of functional groups, including an ester, an amine, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-tert-Butoxycarbonylamino-3-pyrimidin-5-yl propionic acid benzyl ester typically involves multiple steps One common method starts with the protection of the amino group using tert-butoxycarbonyl (Boc) protectionThe reaction conditions often involve the use of anhydrous solvents and catalysts such as boron trifluoride diethyl etherate .
Industrial Production Methods
In an industrial setting, the production of this compound may utilize flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
®-2-tert-Butoxycarbonylamino-3-pyrimidin-5-yl propionic acid benzyl ester can undergo various chemical reactions, including:
Reduction: The ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Typically performed with water and a strong acid or base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Hydrolysis: Carboxylic acid and benzyl alcohol.
Reduction: Benzyl alcohol.
Substitution: Depends on the nucleophile used.
Scientific Research Applications
®-2-tert-Butoxycarbonylamino-3-pyrimidin-5-yl propionic acid benzyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of ®-2-tert-Butoxycarbonylamino-3-pyrimidin-5-yl propionic acid benzyl ester involves its interaction with specific molecular targets. The ester group can be hydrolyzed to release the active carboxylic acid, which can then participate in various biochemical pathways. The pyrimidine ring may interact with nucleic acids or enzymes, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simpler ester with similar hydrolysis properties.
Methyl butyrate: Another ester used in flavor and fragrance industries.
tert-Butyl esters: Commonly used in organic synthesis for protecting carboxyl groups.
Uniqueness
®-2-tert-Butoxycarbonylamino-3-pyrimidin-5-yl propionic acid benzyl ester is unique due to its combination of functional groups and the presence of a pyrimidine ring, which imparts specific chemical and biological properties not found in simpler esters .
Properties
Molecular Formula |
C19H23N3O4 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
benzyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyrimidin-5-ylpropanoate |
InChI |
InChI=1S/C19H23N3O4/c1-19(2,3)26-18(24)22-16(9-15-10-20-13-21-11-15)17(23)25-12-14-7-5-4-6-8-14/h4-8,10-11,13,16H,9,12H2,1-3H3,(H,22,24)/t16-/m1/s1 |
InChI Key |
NDASOAKJTNZJRL-MRXNPFEDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CN=CN=C1)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN=CN=C1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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